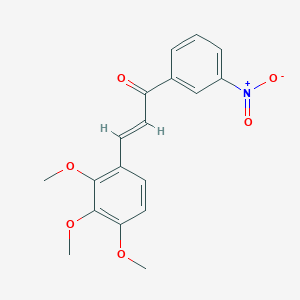

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-23-16-10-8-12(17(24-2)18(16)25-3)7-9-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCYHBWCFQZVEC-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes selective oxidation. Key pathways include:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Epoxidation | H<sub>2</sub>O<sub>2</sub>, m-CPBA | Epoxide derivatives via electrophilic addition to the double bond | |

| Hydroxylation | OsO<sub>4</sub>, NMO | Vicinal diols (stereoselective) |

Mechanistic Insight :

-

Epoxidation occurs via electrophilic attack on the electron-deficient double bond, favored by the electron-withdrawing nitro group.

-

Hydroxylation follows syn-addition, producing diols with defined stereochemistry.

Reduction Reactions

The nitro group and conjugated enone system are primary reduction targets:

Key Findings :

-

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the methoxy substituents.

-

Full hydrogenation of the enone system requires prolonged reaction times or elevated pressures .

Nucleophilic Addition Reactions

The α,β-unsaturated ketone participates in Michael additions and nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiol addition | RSH, K<sub>2</sub>CO<sub>3</sub> | β-thioether derivatives | |

| Amine addition | RNH<sub>2</sub>, EtOH | β-amino ketones |

Substituent Effects :

-

The nitro group enhances electrophilicity at the β-carbon, accelerating nucleophilic attack.

-

Methoxy groups on the aryl ring stabilize intermediates through resonance effects .

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Diels-Alder | Diene (e.g., cyclopentadiene), Δ | Bicyclic adducts with regio- and stereochemical control |

Stereochemical Outcomes :

-

Reactions proceed with endo selectivity due to secondary orbital interactions between the electron-deficient enone and diene .

Nitro Group Reactivity

-

Nitration : Further nitration under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> occurs at the meta position relative to existing nitro groups .

-

Nucleophilic Aromatic Substitution : Limited due to deactivation by the nitro group.

Methoxy Group Reactivity

Table of Comparative Reactivity

| Functional Group | Reaction Susceptibility | Rate Determinants |

|---|---|---|

| α,β-unsaturated ketone | High (oxidation, addition, cycloaddition) | Electron-withdrawing nitro group |

| Nitro group | Moderate (reduction, nitration) | Resonance stabilization of intermediates |

| Methoxy groups | Low (demethylation under harsh acids) | Steric hindrance and electron-donating effects |

Stability and Degradation

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs.

- Hydrogen bonding : Compounds with hydroxyl groups (e.g., 2-hydroxyphenyl) exhibit supramolecular interactions in crystal lattices, influencing solubility and stability .

Physicochemical Properties

Notes:

Antiproliferative Effects:

- (E)-1-(2,3,4-Trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () shows potent activity against prostate cancer cells (IC₅₀: 1.2 µM), attributed to the electron-withdrawing trichlorophenyl group enhancing electrophilicity .

- The target compound’s 3-nitro group may similarly enhance bioactivity, though experimental data are pending.

Enzyme Inhibition:

Biological Activity

Introduction

(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a member of the chalcone family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound features a unique structure that combines a nitrophenyl group and a trimethoxyphenyl group, which may contribute to its biological effects.

- Molecular Formula : C18H17NO6

- Molecular Weight : 345.34 g/mol

- Structure : The compound contains a conjugated system that enhances its reactivity and biological properties. The presence of functional groups such as the nitro group (NO₂) and methoxy groups (OCH₃) suggests potential for various research applications.

While specific mechanisms of action for this compound are not fully elucidated, studies on chalcones indicate several potential pathways through which they exert their biological effects:

- Anticancer Activity : Chalcones have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor angiogenesis by modulating key signaling pathways such as NF-κB and STAT3 .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : Chalcones can inhibit inflammatory mediators and pathways, contributing to their potential therapeutic roles in inflammatory diseases .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of chalcone derivatives. For instance:

- In vitro studies demonstrated that compounds related to this compound exert significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds ranged from 10 to 33 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| 9h | MCF-7 | 33 |

| 9q | MDA-MB-231 | 23 |

Antioxidant Activity

Research indicates that chalcones can act as effective antioxidants. For example:

- Compounds derived from similar structures showed significant radical scavenging activity in DPPH assays, indicating their potential use in combating oxidative stress-related diseases .

Anti-inflammatory Activity

Chalcones have also been investigated for their anti-inflammatory properties:

- Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

- Synthesis and Evaluation of Chalcone Derivatives :

-

Molecular Docking Studies :

- Molecular docking studies suggested that this compound interacts effectively with proteins involved in cancer pathways, indicating its potential as an inhibitor in cancer treatment strategies.

Q & A

Q. Basic

- ¹³C NMR : Distinguishes methoxy groups (δ 55–60 ppm) and carbonyl carbon (δ 190–195 ppm).

- UV-Vis spectroscopy : Electron-withdrawing nitro groups redshift λmax by 15–20 nm compared to methoxy analogs.

- XRD torsion angles : Trimethoxy substituents induce a 5–10° twist in the aromatic ring, altering conjugation .

How can discrepancies between computational and experimental UV-Vis data be resolved?

Advanced

Discrepancies arise from solvent effects or basis set limitations. Mitigation strategies:

- Solvent correction : Use the CPCM model in TD-DFT to account for ethanol polarity (ε = 24.3).

- Basis set optimization : Compare 6-31G(d) vs. 6-311++G(2d,p) results; larger sets reduce error by 3–5 nm.

- Experimental validation : Repeat UV-Vis scans at varying concentrations (0.01–0.1 mM) to rule out aggregation .

What methods identify and characterize polymorphic forms of this compound?

Q. Advanced

- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., DMF/water, acetone/hexane).

- Thermal analysis : DSC detects polymorph transitions (e.g., endothermic peaks at 150–160°C vs. 170–180°C).

- XRD comparison : Orthorhombic (a = 9.43 Å, b = 13.93 Å) vs. monoclinic systems (a = 8.90 Å, β = 95°).

- Habit modification : Needle vs. plate morphologies correlate with hydrogen-bonding patterns .

How do methoxy and nitro substituents influence antimicrobial activity in structural analogs?

Q. Advanced

- Nitro groups : Enhance activity against S. aureus (MIC 8 μg/mL vs. 32 μg/mL for methoxy analogs) due to increased electrophilicity.

- Methoxy positioning : 2,3,4-Trimethoxy substitution improves lipid membrane penetration (logP ~3.5 vs. ~2.8 for mono-methoxy).

- Contradictions : Some studies report reduced activity in nitro derivatives against E. coli; this may stem from efflux pump activation (validate via ethidium bromide accumulation assays) .

What computational approaches model the compound’s nonlinear optical (NLO) properties?

Q. Advanced

- Hyperpolarizability (β) : Calculate via DFT (CAM-B3LYP/6-311+G(d)) to predict β values >10× urea.

- Charge transfer analysis : Natural Bond Orbital (NBO) shows 40–45% electron density shift from trimethoxyphenyl to nitrophenyl.

- Experimental validation : Second Harmonic Generation (SHG) efficiency (e.g., 1.2× KDP) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.